4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine CAS number and structure
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine CAS number and structure
Topic: 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
A Privileged Scaffold for Asymmetric Triazine Synthesis
Executive Summary & Chemical Identity
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine (CAS 57639-19-7) represents a critical "break-point" intermediate in the synthesis of unsymmetrically substituted 1,3,5-triazines. Unlike symmetric triazines (e.g., melamine, cyanuric acid), this molecule possesses three distinct functionalities—a reactive chloride, a nucleophilic methylamino group, and a stable methyl-carbon bond—rendering it an ideal scaffold for Structure-Activity Relationship (SAR) exploration in drug discovery (specifically kinase inhibitors and CFTR modulators) and herbicide metabolite tracking.
This guide details the structural specifications, validated synthetic protocols, and strategic applications of this compound, grounded in authoritative methodology.
Core Chemical Data[1]
| Property | Specification |
| CAS Number | 57639-19-7 |
| IUPAC Name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine |
| Synonyms | 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine; Intermediate-13 |
| Molecular Formula | C₅H₇ClN₄ |
| Molecular Weight | 158.59 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water |
| SMILES | CNc1nc(C)nc(Cl)n1 |
| InChI Key | OOJFLTDNAJUBKR-UHFFFAOYSA-N |
Structural Logic & Reactivity Profile
The utility of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine lies in the electronic differentiation of its positions. The 1,3,5-triazine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr).
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Position 6 (Methyl): The C-Methyl group is electron-donating (via hyperconjugation), slightly deactivating the ring compared to trichlorotriazine (TCT), but providing metabolic stability.
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Position 2 (Methylamino): The amino group is strongly electron-donating by resonance, significantly deactivating the remaining chloride at Position 4 towards further substitution. This allows for temperature-controlled chemoselectivity .
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Position 4 (Chloro): This is the "leaving group" site. Due to the deactivation from the amine and methyl groups, displacing this final chlorine requires higher temperatures or stronger nucleophiles/catalysts compared to the precursor steps.
Figure 1: Reactivity map of the scaffold showing the electronic interplay between substituents.
Validated Synthetic Protocol
The synthesis of CAS 57639-19-7 is non-trivial because introducing a carbon-based nucleophile (Methyl) to the triazine ring is more challenging than introducing amines. The authoritative route, established by Merck Research Laboratories (Larsen et al., J. Org. Chem. 1991), utilizes a Grignard reagent followed by controlled amination.
Phase 1: Carbon-Alkylation (The Grignard Step)
Objective: Selective mono-alkylation of Cyanuric Chloride. Note: Temperature control is critical to prevent bis-alkylation.
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Reagents: Cyanuric Chloride (TCT), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether), THF (anhydrous).
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Setup: Flame-dried 3-neck flask, N₂ atmosphere, internal thermometer.
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Procedure:
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Dissolve TCT (1.0 eq) in anhydrous THF. Cool to -10°C .
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Add MeMgBr (1.05 eq) dropwise over 1 hour. Crucial: Maintain internal temp < 0°C. Exotherms lead to impurities.
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Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of TCT.[1]
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Quench: Pour into ice-cold 1N HCl. Extract with EtOAc.
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Product: 2,4-Dichloro-6-methyl-1,3,5-triazine.[2] (Isolate or use in situ).
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Phase 2: Mono-Amination (The Desymmetrization)
Objective: Substitution of one chloride with methylamine.
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Reagents: 2,4-Dichloro-6-methyl-1,3,5-triazine (Intermediate from Phase 1), Methylamine (2.0 M in THF or aq. solution), DIPEA (Diisopropylethylamine).
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Procedure:
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Dissolve the dichloro-intermediate in THF.[3] Cool to 0°C .[1][3]
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Add DIPEA (1.1 eq) followed by Methylamine (1.0 eq) dropwise.
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Mechanistic Insight: The first amine addition is fast. The second chloride is deactivated by the newly formed amine, preventing over-reaction at low temperatures.
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Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.
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Workup: Dilute with water, extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.
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Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, 10-30% EtOAc in Hexane).
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Figure 2: Stepwise synthesis pathway ensuring regioselectivity.
Applications in Research & Development
A. Medicinal Chemistry (Scaffold Hopping)
This compound is a "privileged scaffold" for generating libraries of trisubstituted triazines. The remaining chlorine atom (Position 4) is susceptible to displacement by:
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Amines: To form CDK/mTOR kinase inhibitors.
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Alkoxides: To form ether-linked ligands.
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Hydrazines: To form precursors for fused ring systems.
Case Study: In the development of Icenticaftor (a CFTR potentiator) and related CFTR modulators, triazine intermediates are often evaluated for their ability to hydrogen bond within the binding pocket while maintaining metabolic stability via the methyl group [1].
B. Agrochemical Metabolite Standards
The structure is an analog of the "de-ethyl de-isopropyl" metabolites of s-triazine herbicides (like Atrazine).
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Environmental Fate: Researchers use CAS 57639-19-7 as a reference standard to track the degradation pathways of novel methyl-thiotriazine or methyl-triazine herbicides in soil and groundwater.
C. Analytical Chemistry
Used as a derivatizing agent or internal standard (when isotopically labeled) for LC-MS analysis of biological samples containing triazine residues.
Safety & Handling
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is hydrolytically stable at neutral pH but can hydrolyze to the hydroxy-triazine under strong acidic/basic conditions over time.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory due to the potential for sensitization common to chlorotriazines.
References
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Larsen, R. D., et al. "Synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines." Journal of Organic Chemistry, vol. 56, no. 21, 1991, pp. 6034-6038.
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Novartis Institutes for BioMedical Research. "Discovery of Icenticaftor (QBW251)." Journal of Medicinal Chemistry, vol. 64, no.[4][5][6] 11, 2021, pp. 7241-7260.[5] (Context on triazine/pyridine scaffold optimization).
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ChemicalBook. "4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine Properties and Supplier Data."
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PubChem. "Compound Summary: 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine." National Library of Medicine. [7]
Sources
- 1. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 2. 2,4-Dichloro-6-methyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Binding Database [bindingdb.org]
- 7. cas 55784-52-6|| where to buy 2-(m-Tolyl)-1,2,4-triazine-3,5(2H,4H)-dione [english.chemenu.com]
